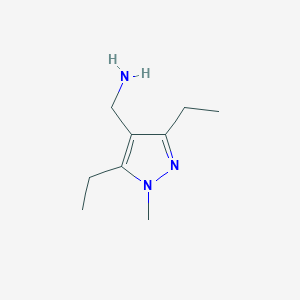![molecular formula C10H12N4O2 B1469873 2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine CAS No. 1795412-28-0](/img/structure/B1469873.png)
2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine
Descripción general
Descripción
“2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine” is a derivative of the imidazo[4,5-b]pyridine class of compounds . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance to purines . They have been found to have a variety of medicinal properties, including acting as GABA A receptor positive allosteric modulators .
Synthesis Analysis
Imidazo[4,5-b]pyridines can be synthesized using various catalysts . A regioselective approach has been reported for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine . The overall efficiency of a cross-coupling process is significantly affected by the structure of the ligand .Molecular Structure Analysis
The imidazo[4,5-b]pyridine moiety is comprised of an imidazole ring fused with a pyridine ring . This group contains compounds with different biological activities .Chemical Reactions Analysis
The synthesis of imidazo[4,5-b]pyridines often involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .Physical And Chemical Properties Analysis
Imidazo[4,5-b]pyridines are generally soluble in water and other polar solvents . They are amphoteric in nature, showing both acidic and basic properties .Mecanismo De Acción
The mechanism of action of 2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine is not fully understood. However, it is believed to interact with biomolecules such as nucleic acids and proteins through hydrogen bonding, π-π stacking, and other non-covalent interactions. This interaction can lead to changes in the conformation and function of these biomolecules, which can affect various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. As a fluorescent probe, it can be used to detect the presence and distribution of biomolecules in cells and tissues. As a photosensitizer, it can selectively destroy cancer cells when activated by light. Furthermore, as a ligand for metal complexes, it can be used to synthesize materials with specific properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine in lab experiments include its high sensitivity and selectivity for biomolecules, its ability to be easily synthesized and purified, and its potential for various applications. However, its limitations include its potential toxicity, its limited stability under certain conditions, and the need for specialized equipment and expertise for its use.
Direcciones Futuras
There are several future directions for the use of 2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine in scientific research. One potential direction is the development of new fluorescent probes with improved sensitivity and selectivity for specific biomolecules. Another direction is the optimization of photodynamic therapy using this compound or related compounds. Additionally, the synthesis of new metal complexes using this compound as a ligand could lead to the development of new materials with unique properties.
Aplicaciones Científicas De Investigación
2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine has been widely used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of nucleic acids, proteins, and other biomolecules. It has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizer that selectively destroys cancer cells. Furthermore, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Propiedades
IUPAC Name |
5-methyl-6-nitro-2-propan-2-yl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5(2)9-12-7-4-8(14(15)16)6(3)11-10(7)13-9/h4-5H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIFKVNPWDZDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=C(N2)C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1469794.png)

![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)
![Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1469802.png)







